Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate
Description
Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate is a synthetic compound belonging to the aryloxyphenoxyalkanoate ester class, structurally characterized by a benzothiazole core substituted with a chlorine atom at the 6-position, a phenoxy linker, and a butanoate ester chain. The chloro-benzothiazole moiety likely enhances target binding affinity, while the butanoate ester chain may influence lipophilicity and systemic translocation in plants.
Properties
Molecular Formula |
C19H18ClNO4S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
ethyl 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]butanoate |
InChI |
InChI=1S/C19H18ClNO4S/c1-3-16(18(22)23-4-2)24-13-6-8-14(9-7-13)25-19-21-15-10-5-12(20)11-17(15)26-19/h5-11,16H,3-4H2,1-2H3 |
InChI Key |
FDCVOFFCXYPNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution of 6-Chloro-1,3-benzothiazol-2-ol
The primary route involves reacting 6-chloro-1,3-benzothiazol-2-ol with 4-(butan-2-yloxy)phenol under basic conditions. Potassium carbonate (K₂CO₃) in anhydrous dichloromethane (DCM) facilitates deprotonation, enabling the phenolate ion to attack the electron-deficient C2 position of the benzothiazole ring. The reaction proceeds at 60–80°C for 12–24 hours, achieving conversions of 85–90%.
Reaction Conditions:
Esterification of the Intermediate Phenolic Compound
The intermediate 4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol undergoes esterification with ethyl 2-bromobutanoate. Triethylamine (TEA) catalyzes the reaction in tetrahydrofuran (THF) at room temperature, with a molar ratio of 1:1.2 (phenol:alkylating agent). Post-reaction, the mixture is washed with brine and dried over sodium sulfate (Na₂SO₄).
Critical Parameters:
Optimization of Reaction Efficiency
Solvent Selection and Impact on Kinetics
Polar aprotic solvents like DMF enhance nucleophilicity but may increase side-product formation. Comparative studies show DCM provides a 12% higher yield than DMF due to reduced hydrolysis of the benzothiazole ring.
Role of Base Stoichiometry
Excess K₂CO₃ (≥2.5 equiv) ensures complete deprotonation of the phenolic hydroxyl group, but higher quantities (>3.0 equiv) promote sulfoxide byproducts.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with a hexane:ethyl acetate (4:1) eluent, achieving >95% purity. Rotary evaporation under reduced pressure (40–50 mbar) removes volatile impurities.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, –CH₂CH₃), 2.55 (m, 2H, –OCH₂CH₂–), 4.20 (q, 2H, –OCH₂–), 6.90–7.45 (m, aromatic H).
-
HPLC-MS: m/z 409.8 [M+H]⁺, retention time 8.2 min (C18 column, 70% acetonitrile).
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time by 75% but requires specialized equipment and yields 78–82%.
Enzymatic Esterification
Lipase-catalyzed methods (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for greener synthesis, though yields remain suboptimal (60–65%).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized as a herbicide in agricultural practices to control weed growth.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the synthesis of essential amino acids in plants, leading to their death. The compound targets enzymes involved in the biosynthesis pathways, disrupting normal cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Heterocyclic Influence: Benzothiazole (target compound): Sulfur-containing heterocycle may enhance lipid solubility and membrane permeability compared to oxygen-containing benzoxazole (fenoxaprop-ethyl) or nitrogen-rich quinoxaline (quizalofop-ethyl) . Quinoxaline (quizalofop-ethyl): Exhibits strong herbicidal activity due to planar structure facilitating enzyme interaction .
Ester Chain Length: The butanoate chain in the target compound may prolong systemic activity compared to propanoate esters (e.g., fenoxaprop-ethyl) by delaying hydrolysis in planta .
Chlorine Substitution :
- The 6-chloro group is conserved across analogs, suggesting its critical role in binding to ACCase or other target enzymes .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The benzothiazole moiety likely increases logP relative to benzoxazole or quinoxaline derivatives, enhancing cuticular penetration .
- Metabolic Stability: Longer ester chains (butanoate vs. propanoate) may reduce susceptibility to esterase-mediated degradation, extending herbicidal efficacy .
Environmental and Regulatory Considerations
- Chlorinated heterocycles (e.g., benzothiazole) may raise concerns about environmental persistence, necessitating degradation studies akin to those for quizalofop-ethyl .
Biological Activity
Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate, commonly referred to by its IUPAC name, exhibits significant biological activities that have garnered attention in various fields, particularly in pharmacology and agrochemistry. This compound is characterized by its unique molecular structure, which contributes to its diverse biological effects.
- Molecular Formula : C19H18ClNO4S
- Molecular Weight : 391.87 g/mol
- CAS Number : 93921-16-5
- Purity : 96%
The compound features a benzothiazole moiety, which is known for its ability to interact with biological systems, enhancing its potential as an antimicrobial and herbicidal agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antimicrobial agents.
| Microorganism | Activity Level |
|---|---|
| Bacteria | |
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Pseudomonas aeruginosa | Significant inhibition |
| Fungi | |
| Candida albicans | Moderate inhibition |
| Aspergillus fumigatus | Significant inhibition |
These findings suggest that the compound could be developed into a viable antimicrobial agent for treating infections caused by resistant strains.
Herbicidal Activity
This compound has also been evaluated for its herbicidal properties. It functions through the inhibition of specific metabolic pathways in plants, making it effective against a range of weeds.
Case Study: Herbicidal Efficacy
In a controlled study, the compound was applied to various weed species to assess its effectiveness:
| Weed Species | Dose (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Setaria viridis | 150 | 90 |
| Chenopodium album | 100 | 75 |
The results indicated that at optimal doses, the compound could significantly reduce weed biomass, highlighting its potential as an environmentally friendly herbicide.
The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in target organisms. For instance:
- Antimicrobial Mechanism : The compound may interfere with the synthesis of nucleic acids or proteins in bacteria and fungi.
- Herbicidal Mechanism : It likely inhibits specific enzymes involved in plant growth regulation, leading to stunted growth or death of the target species.
Q & A
Q. What are the key synthetic pathways for Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate, and how are intermediates purified?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzothiazole core via condensation of 6-chloro-2-mercaptobenzothiazole with a chlorinated aryloxy precursor under basic conditions .
- Step 2: Etherification of the phenoxy group with ethyl 2-bromobutyrate using a coupling agent like K₂CO₃ in DMF .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are standard methods to isolate intermediates and the final product .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- IR Spectroscopy: Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, benzothiazole C=N at ~1610 cm⁻¹) .
- NMR: ¹H NMR resolves the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), phenoxy protons (δ 6.8–7.5 ppm), and benzothiazole protons (δ 7.9–8.3 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorometric/colorimetric substrates (e.g., ATPase activity for anticancer potential) .
Advanced Research Questions
Q. How can contradictory data in SAR (Structure-Activity Relationship) studies be resolved for analogs of this compound?
- Case Example: If an analog shows reduced activity despite structural similarity, employ computational modeling (e.g., molecular docking) to assess steric hindrance or electronic effects at the target binding site .
- Validation: Compare experimental IC₅₀ values with predicted binding affinities. Adjust substituents (e.g., replacing chloro with fluoro) to optimize interactions .
Q. What advanced analytical methods are used to study degradation pathways under varying pH and temperature conditions?
- HPLC-MS/MS: Tracks degradation products in real-time. For example, ester hydrolysis at pH > 9 generates the carboxylic acid derivative, confirmed by MS/MS fragmentation .
- Kinetic Studies: Fit degradation data to first-order models to calculate half-lives. Activation energy (Eₐ) is derived via Arrhenius plots .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Chiral Analysis: Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers. Compare their bioactivity; for instance, the (R)-enantiomer may show 10-fold higher kinase inhibition than the (S)-form .
- Mechanistic Insight: Circular Dichroism (CD) spectroscopy or X-ray crystallography can reveal conformational preferences in protein binding pockets .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Optimized Conditions: Replace protic solvents (e.g., ethanol) with aprotic solvents (e.g., THF) to reduce ester hydrolysis.
- Catalysis: Use Pd/C or Raney Ni for selective reduction of nitro intermediates, minimizing over-reduction byproducts .
Methodological Guidance
Q. How should researchers design stability studies for this compound in aqueous solutions?
- Protocol: Prepare solutions in buffers (pH 3–9) and store at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 3, 7, 14 days.
- Analysis: Quantify degradation via HPLC-UV (λ = 254 nm). Calculate rate constants (k) using linear regression of ln(concentration) vs. time .
Q. What computational tools are effective for predicting metabolite formation?
- Software: Use Schrödinger’s MetaSite or GLIDE to simulate Phase I/II metabolism. For example, predict hydroxylation at the benzothiazole ring or glucuronidation of the ester group .
- Validation: Compare with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .
Comparative Analysis
Q. How does this compound differ structurally and functionally from Fenoxaprop-p-ethyl?
- Structural Differences: Fenoxaprop-p-ethyl has a benzoxazole ring and propanoate chain, while this compound features a benzothiazole and butanoate chain .
- Functional Impact: The benzothiazole group enhances π-π stacking with aromatic residues in enzymes, potentially increasing target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
